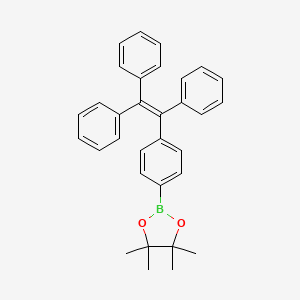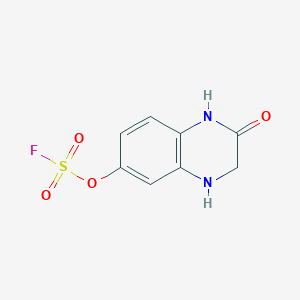![molecular formula C20H23NO3 B2917939 2-(naphthalen-1-yl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide CAS No. 1902894-74-9](/img/structure/B2917939.png)
2-(naphthalen-1-yl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these moieties and the bonds between them. The naphthalene and octahydrobenzo[b][1,4]dioxin moieties are likely to contribute significantly to the compound’s overall shape and properties .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific arrangement of its functional groups and the conditions under which it is used. For example, the acetamide group could potentially undergo hydrolysis, and the naphthalene moiety could potentially undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. For example, the presence of the naphthalene moiety might make the compound relatively nonpolar and insoluble in water .Applications De Recherche Scientifique
Anti-Parkinson's Activity
Research has indicated the potential of naphthalene-acetamide derivatives in treating Parkinson's disease. A study synthesized novel derivatives and tested their anti-Parkinson's activity through in vitro free radical scavenging assays and in vivo screening in a 6-Hydroxydopamine-lesioned rat model. The results showed significant anti-Parkinson's activity, highlighting the therapeutic potential of these compounds in neurodegenerative disease treatment (Gomathy et al., 2012).
Organic Light Emitting Diodes (OLEDs)
Naphthalene derivatives have also found applications in the development of materials for OLEDs. A study focused on the synthesis and photophysical characterization of organotin compounds derived from Schiff bases of naphthalene derivatives, which were investigated for their potential in OLED applications. The synthesized compounds exhibited intrinsic electroluminescence properties, suggesting their utility in developing new materials for OLED technology (García-López et al., 2014).
Anticancer Evaluation
Another area of research is the exploration of naphthalene-acetamide derivatives for anticancer properties. A study synthesized and characterized derivatives for their in vitro anticancer activity against various cancer cell lines. The findings revealed that some compounds exhibited promising activity, especially against breast cancer cell lines, underscoring the potential of these derivatives in cancer therapy (Salahuddin et al., 2014).
Anti-HIV Activity
Research into the anti-HIV activity of naphthalene-acetamide derivatives has shown promising results. One study synthesized new derivatives and evaluated their efficacy as non-nucleoside HIV-1 reverse transcriptase inhibitors. Several compounds demonstrated potent inhibitory activity against HIV-1 replication, offering a new avenue for developing antiviral agents (Zhan et al., 2009).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c22-20(12-15-6-3-5-14-4-1-2-7-17(14)15)21-16-8-9-18-19(13-16)24-11-10-23-18/h1-7,16,18-19H,8-13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXLNHBWONAQAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1NC(=O)CC3=CC=CC4=CC=CC=C43)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

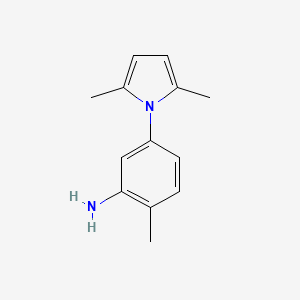


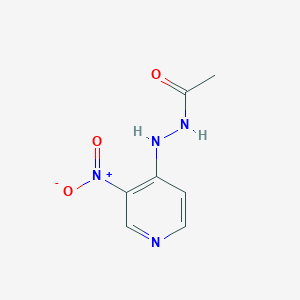
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2917865.png)
![N-(3-fluoro-4-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2917866.png)
![3-amino-N-(5-chloro-2-methoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2917867.png)
![methyl 4-[7-methyl-2-(2-morpholin-4-ylethyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B2917868.png)
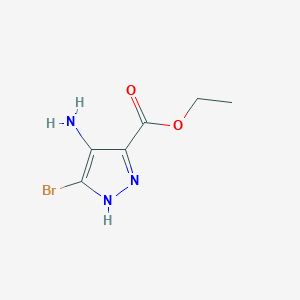
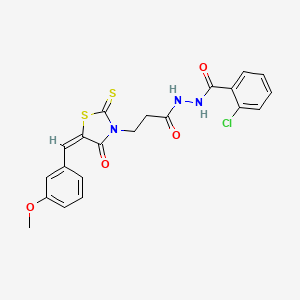
![1-(2,5-dimethoxyphenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2917874.png)

